molecular formula C13H20N2O2 B4626898 N-cyclooctyl-5-methyl-3-isoxazolecarboxamide

N-cyclooctyl-5-methyl-3-isoxazolecarboxamide

Cat. No. B4626898
M. Wt: 236.31 g/mol
InChI Key: KOAPHKRZCRKOLK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Isoxazole has a planar ring structure with a nitrogen and an oxygen atom at the 1 and 2 positions, respectively . The exact molecular structure of “N-cyclooctyl-5-methyl-3-isoxazolecarboxamide” would need to be determined using techniques such as X-ray crystallography or electron diffraction .


Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions, including cycloadditions, substitutions, and ring-opening reactions . The specific reactions that “N-cyclooctyl-5-methyl-3-isoxazolecarboxamide” can undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-cyclooctyl-5-methyl-3-isoxazolecarboxamide” would depend on its specific structure . These properties could include things like solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives, including N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide, exhibit antimicrobial properties. Researchers have synthesized various oxazole compounds and screened them against bacteria (e.g., S. aureus, S. pyogenes, P. aeruginosa, E. coli) and fungi (e.g., C. albicans, A. niger, A. clavatus) . Investigating its specific mechanisms of action and potential applications in combating infections is an ongoing area of interest.

Anticancer Potential

Oxazole derivatives have demonstrated anticancer activity. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. Investigating the impact of N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide on specific cancer types and its potential as a targeted therapy is crucial .

Anti-Inflammatory Properties

Oxazole compounds, including our target molecule, may possess anti-inflammatory effects. Understanding their interactions with inflammatory pathways and evaluating their potential as novel anti-inflammatory agents could lead to therapeutic breakthroughs .

Antitubercular Activity

Given the global health challenge posed by tuberculosis, exploring oxazole derivatives as potential antitubercular agents is essential. N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide could be part of this research landscape .

Antioxidant Capacity

Oxazole derivatives often exhibit antioxidant properties. Investigating the ability of N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide to scavenge free radicals and protect against oxidative stress is an intriguing avenue for further study .

Antidiabetic and Antiobesity Effects

Some oxazole-based compounds have shown promise in managing diabetes and obesity. Research into the effects of N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide on glucose metabolism, insulin sensitivity, and adipogenesis could yield valuable insights .

Safety and Hazards

The safety and hazards associated with a specific isoxazole derivative would depend on its specific structure and properties. Some isoxazole compounds may be irritants or potentially toxic . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Future Directions

The field of isoxazole research is continually evolving, with new synthetic methods being developed and new biological activities being discovered . Future research may focus on developing more efficient synthetic methods, exploring new biological activities, and designing new isoxazole-based drugs .

properties

IUPAC Name

N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10-9-12(15-17-10)13(16)14-11-7-5-3-2-4-6-8-11/h9,11H,2-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAPHKRZCRKOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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